molecular formula C13H22ClNO B3026980 {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride CAS No. 1201633-60-4

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride

Cat. No.: B3026980
CAS No.: 1201633-60-4
M. Wt: 243.77
InChI Key: GMGBGQDZCWNLLX-UHFFFAOYSA-N
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Description

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride (CAS 1201633-60-4) is a synthetic organic compound with a molecular formula of C13H22ClNO and a molecular weight of 243.77 g/mol . It belongs to the extensive class of substituted phenethylamines, which are a fundamental scaffold in medicinal chemistry and are known to include a wide array of endogenous neurotransmitters, hormones, and psychoactive substances . As a 2-phenethylamine derivative, this compound is of significant research value for investigating the structure-activity relationships of amines that interact with the central nervous system . The core phenethylamine structure is widely present in nature and is featured in numerous compounds that target key biological receptors, including adenosine receptors, α- and β-adrenergic receptors, and dopamine receptors . The specific substitution pattern on the phenyl ring and the primary amine group in this compound makes it a versatile building block or intermediate in organic synthesis and pharmaceutical development . Researchers may utilize it in the design and synthesis of novel bioactive molecules, or as a standard in analytical studies. Its physicochemical properties, including the hydrochloride salt form, ensure stability and solubility for various experimental applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3-methylbutoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14;/h3-5,10-11H,6-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGBGQDZCWNLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657968
Record name 2-[3-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-60-4, 1178489-28-5
Record name Benzeneethanamine, 3-(3-methylbutoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201633-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride typically involves the reaction of 3-(3-methylbutoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride
  • Molecular Formula: C₁₃H₂₂ClNO
  • Molecular Weight : 243.78 g/mol ()
  • CAS Numbers : 17220-38-1 () and 1178489-28-5 (). The discrepancy in CAS numbers may reflect positional isomerism or distinct synthetic pathways.
  • Synonyms: Benzeneethanamine, 3-(3-methylbutoxy)-, hydrochloride ().

Structural Features :
The compound consists of a phenethylamine backbone substituted at the meta position with a 3-methylbutoxy group (isoamyloxy). The primary amine is protonated as a hydrochloride salt, enhancing solubility and stability ().

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Key Differences CAS/References
This compound (Target) C₁₃H₂₂ClNO Meta-3-methylbutoxy, primary amine Reference compound for comparisons. 17220-38-1 , 1178489-28-5
{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride C₁₃H₂₂ClNO Para -3-methylbutoxy, primary amine Positional isomerism alters steric and electronic interactions. Suppliers listed
[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride C₁₃H₂₂ClNO₂ 3-Methoxy + 4-(3-methylbutoxy) , benzylamine backbone Additional methoxy group enhances polarity; benzylamine vs. phenethylamine. 854185-19-6
Metabutoxycaine Hydrochloride C₁₇H₂₈N₂O₂·HCl 3-Amino-2-butyloxybenzoate ester, diethylaminoethyl group Ester linkage and tertiary amine; local anesthetic properties. Structure described
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride C₂₀H₂₈ClNO₂ Benzyloxy + methoxy , butyl-substituted secondary amine Bulky substituents and secondary amine reduce solubility compared to primary amines. 1158474-80-6
(Butan-2-yl)(3-phenylbutyl)amine hydrochloride C₁₄H₂₄ClN Branched alkyl chains (butan-2-yl and 3-phenylbutyl), secondary amine Hydrophobic alkyl chains dominate; no aryloxy groups. 1240572-57-9

Detailed Analysis of Structural and Functional Differences

Substituent Position and Electronic Effects

  • Meta vs. Para Substitution: The target compound’s meta-3-methylbutoxy group creates distinct electronic effects compared to the para isomer ().
  • Methoxy Additions : The compound in incorporates a 3-methoxy group adjacent to the 3-methylbutoxy substituent. This increases polarity and hydrogen-bonding capacity, which could influence pharmacokinetics (e.g., solubility, metabolic stability) .

Amine Functionalization

  • Primary vs. Secondary Amines : The target compound’s primary amine (NH₃⁺) contrasts with secondary amines in compounds like (Butan-2-yl)(3-phenylbutyl)amine hydrochloride (). Primary amines generally exhibit higher solubility in aqueous media but may be more susceptible to oxidation .

Biological Activity

{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride is a chemical compound with significant potential in biological research and medicinal applications. It is categorized under the class of amines, specifically phenethylamines, characterized by a phenyl ring attached to an ethylamine structure. The unique 3-methylbutoxy substituent on the phenyl ring contributes to its distinct chemical properties and potential biological activities.

  • Molecular Formula: C13H22ClNO
  • Molecular Weight: Approximately 243.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to function as a ligand, modulating the activity of various receptors or enzymes. This modulation can lead to diverse biochemical and physiological effects, depending on the specific target involved.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Properties: Similar compounds have shown efficacy against certain pathogens, suggesting potential for this compound in antimicrobial applications .
  • Pharmacological Effects: Its role in drug development is under investigation, particularly for therapeutic applications related to neurological disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Structure-Activity Relationship (SAR) Studies : Research has indicated that modifications in the structure can significantly alter potency and efficacy at receptor sites. For instance, changes in substituents on the phenyl ring can enhance or diminish binding affinity .
  • Antimicrobial Activity : A related compound, β-Phenylethylamine hydrochloride (PEA-HCl), demonstrated antimicrobial properties with minimal inhibitory concentrations (MICs) against Escherichia coli and Salmonella enterica at 20.75 mmol/mL. This suggests that structural analogs may exhibit similar antimicrobial effects .

Data Tables

Compound Target Activity EC50 (nM) Remarks
This compoundNeurotransmitter receptor modulationTBDPotential for mood regulation
β-Phenylethylamine hydrochlorideAntimicrobial against E. coli20.75 mmol/mLEffective in food processing applications
Various analogsSAR studies on binding affinityVariesCorrelates with structural modifications

Future Directions

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems. Key areas for future exploration include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • Investigation into the compound's safety profile and potential side effects.
  • Clinical trials to evaluate therapeutic efficacy in targeted disorders.

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and amination reactions. Key steps include:

  • Intermediate Preparation : Start with 3-(3-methylbutoxy)phenethylamine, followed by HCl salt formation.
  • Catalyst Optimization : Use palladium-based catalysts for coupling reactions to enhance efficiency .
  • Temperature Control : Maintain temperatures between 50–70°C during amination to avoid side products.
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallize the final product in ethanol .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .
  • HPLC : Verify purity (>95%) with a C18 column and mobile phase of acetonitrile/water (70:30, 0.1% TFA) .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (expected m/z: ~215.7 for C11_{11}H18_{18}ClNO) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Soluble in polar solvents (e.g., water: ~4 mg/mL; DMSO: >5 mg/mL). Test solubility gradients using UV-Vis spectroscopy at λ = 254 nm .
  • Stability : Store at -20°C in airtight containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers investigate receptor-binding interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., alpha-glucosidase) based on hydrophobic residue binding (e.g., Leu 214, Phe 256) .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD_D) with receptors .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values) across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent buffer systems (e.g., 10× PBS, pH 7.4) and control compounds (e.g., Fluoxetine for serotonin reuptake assays) .
  • Data Normalization : Express activity relative to internal standards (e.g., % inhibition of a known inhibitor) to reduce inter-lab variability .

Q. What are the degradation pathways of this compound under acidic/basic conditions, and how can they be mitigated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Analyze degradation products via LC-MS/MS.
  • Mitigation Strategies : Add antioxidants (e.g., 0.01% BHT) or use lyophilization to enhance shelf life .

Q. How to perform single-crystal X-ray diffraction (SC-XRD) for structural elucidation?

  • Methodological Answer :

  • Crystallization : Grow crystals via vapor diffusion (solvent: methanol/water 1:1).
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Analysis : Refine structures with SHELXL-97; expect hydrogen bonding between NH3+_3^+ and chloride ions .

Q. What electrochemical methods are suitable for characterizing redox properties?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1M KCl. Scan from -1.0 to +1.0 V at 100 mV/s.
  • Interpretation : Look for oxidation peaks near +0.5 V (amine group) and reduction peaks at -0.3 V .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride
Reactant of Route 2
{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride

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